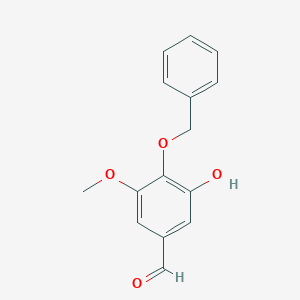
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-4-methoxyphenyl)acrylic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Polymerization: The acrylate moiety can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate depends on its specific application. In polymerization reactions, the acrylate moiety undergoes radical polymerization to form polymers. In biological systems, the compound might interact with specific molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (E)-3-(3-bromo-4-methoxyphenyl)acrylate can be compared with other acrylates and substituted phenyl compounds:
Ethyl (E)-3-(4-methoxyphenyl)acrylate: Lacks the bromine atom, which might affect its reactivity and applications.
Ethyl (E)-3-(3-bromo-phenyl)acrylate: Lacks the methoxy group, which might influence its chemical properties.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl (E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+ |
InChI Key |
BHVXYKORYGCMHC-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


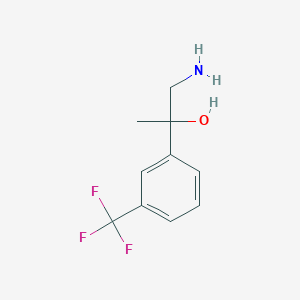
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
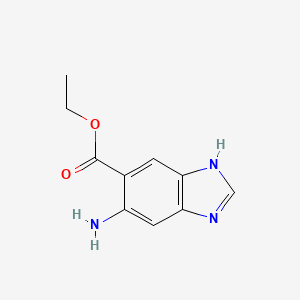
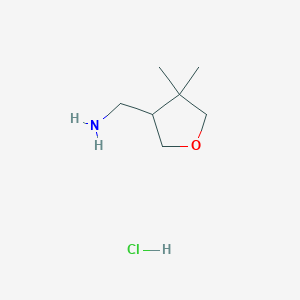
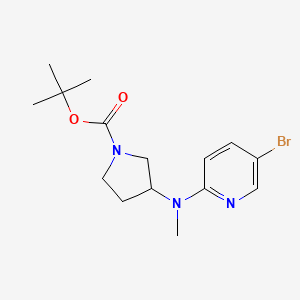
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
